

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3,6-dibromopyrazine-2-carboxylate

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Compound of Interest

Compound Name: *Methyl 3,6-dibromopyrazine-2-carboxylate*

Cat. No.: B576689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3,6-dibromopyrazine-2-carboxylate**, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Furthermore, a detailed experimental protocol for its synthesis and characterization is provided to enable its preparation and validation in a laboratory setting.

Chemical and Physical Properties

Methyl 3,6-dibromopyrazine-2-carboxylate is a halogenated heterocyclic compound. Its structure and key physical properties are summarized below.

Property	Value	Reference
CAS Number	13301-04-7	[1]
Molecular Formula	C ₆ H ₄ Br ₂ N ₂ O ₂	[1]
Molecular Weight	295.92 g/mol	[1]
Melting Point	66-68 °C	[1]
Appearance	Expected to be a solid at room temperature	

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Methyl 3,6-dibromopyrazine-2-carboxylate**.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two singlets corresponding to the methyl ester protons and the pyrazine ring proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.7	Singlet	1H	Pyrazine C5-H
~4.0	Singlet	3H	OCH ₃

Predicted in CDCl₃. Chemical shifts for pyrazine protons are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylate group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show four distinct signals for the carbon atoms of the pyrazine ring and the carboxylate group, in addition to the signal for the methyl group.

Chemical Shift (δ , ppm)	Assignment
~163	C=O (ester)
~150	Pyrazine C2
~145	Pyrazine C6
~140	Pyrazine C3
~135	Pyrazine C5
~53	OCH ₃

Predicted in CDCl₃. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and the various bonds within the aromatic ring system.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	C-H stretch (aromatic)
~2950	Weak	C-H stretch (methyl)
1735-1715	Strong	C=O stretch (ester)
~1550-1400	Medium-Strong	C=C and C=N stretching (pyrazine ring)
1300-1100	Strong	C-O stretch (ester)
Below 800	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

m/z	Ion
294, 296, 298	[M] ⁺
263, 265, 267	[M-OCH ₃] ⁺

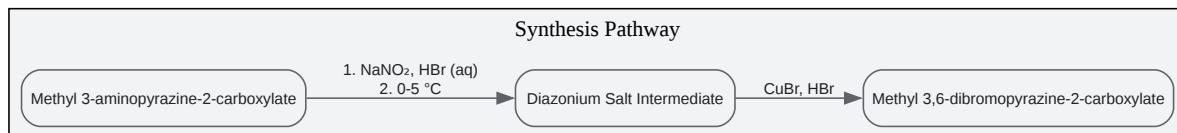
The isotopic pattern for two bromine atoms will show relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Experimental Protocols

Synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate

A plausible synthetic route to **Methyl 3,6-dibromopyrazine-2-carboxylate** is via a Sandmeyer reaction starting from Methyl 3-aminopyrazine-2-carboxylate.

Reaction Scheme:



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Caption: Proposed synthesis of **Methyl 3,6-dibromopyrazine-2-carboxylate**.

Materials:

- Methyl 3-aminopyrazine-2-carboxylate
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Copper(I) bromide (CuBr)

- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water
- Ice

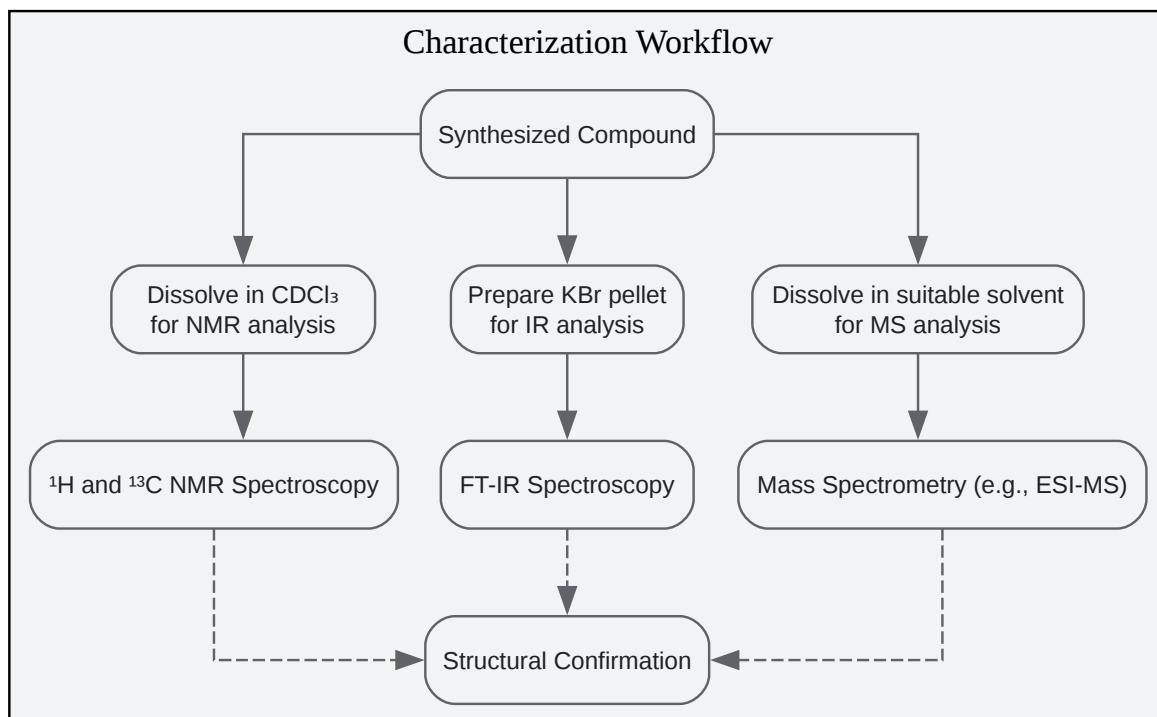
Procedure:

- **Diazotization:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.
- **Sandmeyer Reaction:** In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the $CuBr/HBr$ solution. Vigorous evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
- **Work-up and Purification:** Cool the reaction mixture to room temperature and extract the product with diethyl ether.
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Methyl 3,6-dibromopyrazine-2-carboxylate**.

Spectroscopic Characterization Workflow

The following diagram outlines the workflow for the spectroscopic analysis of the synthesized compound.



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Caption: Workflow for spectroscopic analysis.

Instrumentation and Parameters:

- NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Experiments: ^1H NMR, ^{13}C NMR, and optionally 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous assignment.
- IR Spectroscopy:
 - Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
 - Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.
 - Range: 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Instrument: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
 - Mode: Positive ion mode is typically used.
 - Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

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References

- 1. echemi.com [echemi.com]
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